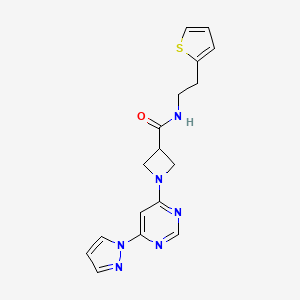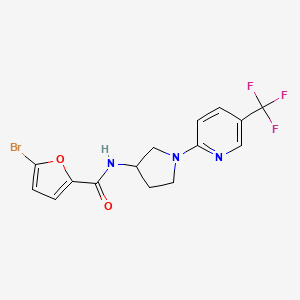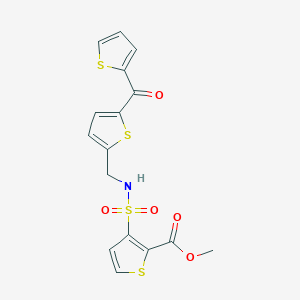![molecular formula C16H17N7O B2485857 N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isonicotinamide CAS No. 2034352-60-6](/img/structure/B2485857.png)
N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isonicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isonicotinamide is a useful research compound. Its molecular formula is C16H17N7O and its molecular weight is 323.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Cardiovascular Research
Studies on compounds related to N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isonicotinamide have shown promising cardiovascular effects. For instance, 1,2,4-triazolo[1,5-a]pyrimidines, which share a structural motif with the compound , have been found to possess coronary vasodilating and antihypertensive activities. These compounds, through their synthesis and biological evaluation, have contributed to the development of potential cardiovascular agents, indicating a significant area of application for related molecules in cardiovascular research (Sato et al., 1980).
Antimicrobial and Anti-inflammatory Activities
Further research has explored the antimicrobial and anti-inflammatory potentials of triazolo[4,3-b]pyridazine derivatives. These compounds, through their innovative synthesis, have shown to inhibit eosinophil infiltration and possess antihistaminic activity. Such properties are critical for the development of new therapeutic agents for conditions like atopic dermatitis and allergic rhinitis, showcasing the compound's potential applications in the treatment of microbial infections and inflammatory diseases (Gyoten et al., 2003).
Cancer Immunotherapy and Antifibrotic Agents
The synthesis and evaluation of structurally similar compounds have led to the discovery of potent inhibitors of TGF-β type I receptor kinase, with one such compound being EW-7197. These inhibitors exhibit high selectivity and oral bioavailability, making them promising candidates for cancer immunotherapy and antifibrotic treatments. This highlights another significant research application area of related molecules in oncology and fibrotic diseases (Jin et al., 2014).
Neurological and Psychiatric Disorders
Compounds with the triazolo[4,3-b]pyridazine core have been evaluated for their effects on neurological functions, particularly concerning glutamate dysfunctions. This research direction suggests potential applications in treating neurological and psychiatric disorders, underscoring the compound's relevance in neuroscience and mental health research (Gandikota et al., 2017).
Antidiabetic Medications
The synthesis of triazolo-pyridazine-6-yl-substituted piperazines and their evaluation as dipeptidyl peptidase-4 (DPP-4) inhibitors position related compounds as potential anti-diabetic medications. This indicates the compound's application in developing treatments for diabetes, highlighting its importance in endocrinology and metabolic disease research (Bindu et al., 2019).
Wirkmechanismus
Target of Action
The primary targets of the compound are yet to be identified. Compounds with similar structures have been known to inhibitcyclooxygenase (COX) enzymes , which play a crucial role in the production of prostaglandins, key mediators of inflammation and pain.
Biochemical Pathways
The compound may affect the prostaglandin synthesis pathway by inhibiting COX enzymes . This would result in a decrease in the production of prostaglandins, which are involved in various physiological processes including inflammation, pain sensation, and fever.
Pharmacokinetics
A compound with a similar structure was found to have an oral bioavailability of51% with high systemic exposure (AUC) of 1426 ng × h/mL and maximum plasma concentration (Cmax) of 1620 ng/mL .
Result of Action
The inhibition of COX enzymes and subsequent decrease in prostaglandin production could potentially lead to anti-inflammatory and analgesic effects. This is based on the known effects of other COX inhibitors, such as nonsteroidal anti-inflammatory drugs (NSAIDs) like aspirin and ibuprofen .
Eigenschaften
IUPAC Name |
N-[(6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N7O/c24-16(12-5-7-17-8-6-12)18-11-15-20-19-13-3-4-14(21-23(13)15)22-9-1-2-10-22/h3-8H,1-2,9-11H2,(H,18,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLFHNBAHKSUVHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN3C(=NN=C3CNC(=O)C4=CC=NC=C4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(4-nitrophenyl)acrylamide hydrochloride](/img/structure/B2485777.png)
![3-butyl-9-(3-chloro-4-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2485778.png)
![(3-Butyl-1-bicyclo[1.1.1]pentanyl)methanamine](/img/structure/B2485779.png)
![([5-(1-Ethyl-1H-pyrazol-3-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazol-3-yl]thio)acetic acid](/img/structure/B2485780.png)
![4-cyano-N-[2-(propylsulfonyl)-1,3-benzothiazol-6-yl]benzenesulfonamide](/img/structure/B2485781.png)
![[1-[(3,4-Dichlorophenyl)methyl]indol-3-yl]methanol](/img/structure/B2485782.png)
![Ethyl 2-[(tert-butoxycarbonyl)amino]-3-[(2-ethoxy-2-oxoethyl)sulfanyl]propanoate](/img/structure/B2485783.png)


![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(4-methylbenzyl)-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2485788.png)


![5-bromo-N-(4-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2485796.png)
